molecular formula C14H28N2 B1267002 1,2-Ethanediamine, N,N'-dicyclohexyl- CAS No. 4013-98-3

1,2-Ethanediamine, N,N'-dicyclohexyl-

Cat. No.: B1267002
CAS No.: 4013-98-3
M. Wt: 224.39 g/mol
InChI Key: JMRWVHXGVONXEZ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-dicyclohexyl- is an organic compound with the molecular formula C14H28N2. It is a derivative of ethylenediamine where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N’-dicyclohexyl- can be synthesized through the reaction of ethylenediamine with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 1,2-ethanediamine, N,N’-dicyclohexyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-dicyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediamine, N,N’-dicyclohexyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-ethanediamine, N,N’-dicyclohexyl- involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates. The molecular targets include metal ions and reactive species in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N’-diethyl-
  • 1,2-Ethanediamine, N,N’-dimethyl-
  • 1,2-Ethanediamine, N,N’-diphenyl-

Uniqueness

1,2-Ethanediamine, N,N’-dicyclohexyl- is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

N,N'-dicyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRWVHXGVONXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960569
Record name N~1~,N~2~-Dicyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4013-98-3
Record name NSC119571
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Dicyclohexylethane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dicyclohexyl-1,2-ethanediamine
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Synthesis routes and methods I

Procedure details

To a chilled suspension of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (50 gm) in a mixture of tetrahydrofuran (250 ml) and water (31.5 ml), triethylamine (45 gm) was added drop-wise at 20±2° C. over 30-45 minutes. 2-mercaptobenzothiazolyl (Z)-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetate (130 gm) was added to the clear solution and the resulting mixture was stirred at 32±2° C. for 4-6 hours. The reaction was monitored by HPLC. After the completion of reaction, THF was completely removed under vacuum at 28-30° C. To the concentrated mass, acetone (300 mL) was added and stirred at 30° C., 1:1 Hydrochloric acid (200 mL) was added and the temperature was raised to 63-64° C. At this temperature, it was refluxed for about 35 min and then cold acetone of 1.8 Liter dumped to the reaction mass to bring down the temperature to 30° C., EDTA (0.5 g) was added and stirred for 10 min at 30-35° C., pH of the solution was adjusted to 2.5 using Triethyl amine (100 mL) at 30-35° C. To the reaction mixture hot solution of N,N′-Dicyclohexylethylenediamine (DDA) 40.0 g in Isopropyl alcohol (100 mL) was added slowly to adjust the pH of the solution 5.5 and stirred for 1.0 hour at 30-35° C. The precipitated material was filtered, washed with acetone and dried under vacuum at ˜40° C. to get N,N′-Dicyclohexylethylenediamine salt of 7β-[2-(2-amino-4-thiazolyl)-2-(Z-hydroxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid. Step-ii
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
31.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

7-amino-3-(sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (5 g), was dissolved in water (19 ml) using 30% w/w sodium hydroxide (1.5 g in 8 ml water) and sodium bicarbonate (1 g), O-formylmandeloyl chloride (2.45 g) was added at 0-5° C. and maintained at 5-10° C. over a period of 1-2 hours. After the completion of reaction, the reaction mixture was acidified with conc. HCl (2.6 g) and maintained the reaction at 28-30° C. for about 2-3 hours. After the completion of reaction, sodium bicarbonate (˜3.5 g) was added to set the pH 5±1 and the solution was added to a solution of N,N′-dicyclohexylethylenediamine diacetate (9.26 g) in water (40 mL) and isopropyl alcohol (40 mL) and stirred well at 25-30° C. for about 2-3 hours. The reaction mixture was cooled to 5-10° C., filtered, washed with chilled water (0-5° C.) and isopropyl alcohol (0-5° C.) and dried the material under vacuum at ˜40° C. to get N,N′-dicyclohexylethylenediamine salt of 7-D-mandelamido-3-(1-sulfomethyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (6.5 g). Step-(ii)
Name
7-amino-3-(sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
O-formylmandeloyl chloride
Quantity
2.45 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Six
Name
N,N′-dicyclohexylethylenediamine diacetate
Quantity
9.26 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

N,N′-Dicyclohexyl-1,2-diaminoethane (18.1 g, yield=83%) was prepared as in Synthesis Example 1-1, using cyclohexylamine (83.3 g, 0.840 mol) and 1,2-dibromoethane (19.3 g, 0.103 mol).
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two

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